molecular formula C18H14FN5S B2744160 7-((3-fluorobenzyl)thio)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 863459-71-6

7-((3-fluorobenzyl)thio)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Cat. No.: B2744160
CAS No.: 863459-71-6
M. Wt: 351.4
InChI Key: UDQSOXQKZQCVOL-UHFFFAOYSA-N
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Description

7-((3-fluorobenzyl)thio)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with additional functional groups such as a fluorobenzylthio and a p-tolyl group

Preparation Methods

The synthesis of 7-((3-fluorobenzyl)thio)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the triazole ring: This can be achieved through a cyclization reaction involving an appropriate precursor, such as an azide and an alkyne, under suitable conditions.

    Introduction of the pyrimidine ring: This step involves the formation of the pyrimidine ring through a condensation reaction with suitable reagents.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

7-((3-fluorobenzyl)thio)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the functional groups, using reagents such as halogens or nucleophiles. These reactions can lead to the formation of various substituted derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: The compound may exhibit biological activity, making it a candidate for studies in drug discovery and development.

    Medicine: Its unique structure could be explored for potential therapeutic applications, such as in the development of new pharmaceuticals.

    Industry: The compound’s properties may be useful in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 7-((3-fluorobenzyl)thio)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar compounds to 7-((3-fluorobenzyl)thio)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine include other triazolopyrimidines with different substituents These compounds may share similar core structures but differ in their functional groups, leading to variations in their chemical properties and applications

Properties

IUPAC Name

7-[(3-fluorophenyl)methylsulfanyl]-3-(4-methylphenyl)triazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN5S/c1-12-5-7-15(8-6-12)24-17-16(22-23-24)18(21-11-20-17)25-10-13-3-2-4-14(19)9-13/h2-9,11H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDQSOXQKZQCVOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC4=CC(=CC=C4)F)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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